molecular formula C14H20BrNO2 B4927401 (1-(3-Bromo-4-methoxybenzyl)piperidin-3-yl)methanol

(1-(3-Bromo-4-methoxybenzyl)piperidin-3-yl)methanol

Cat. No.: B4927401
M. Wt: 314.22 g/mol
InChI Key: ZBBUBVXYJKVCBF-UHFFFAOYSA-N
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Description

(1-(3-Bromo-4-methoxybenzyl)piperidin-3-yl)methanol: is a chemical compound that features a piperidine ring substituted with a bromomethoxybenzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Bromo-4-methoxybenzyl)piperidin-3-yl)methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromomethoxybenzyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-bromo-4-methoxybenzyl group. This can be achieved through nucleophilic substitution reactions.

    Addition of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the bromomethoxybenzyl group or the piperidine ring.

    Substitution: The bromine atom in the bromomethoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Modified piperidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(3-Bromo-4-methoxybenzyl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(3-Bromo-4-methoxybenzyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The bromomethoxybenzyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3-Chloro-4-methoxybenzyl)piperidin-3-yl)methanol
  • (1-(3-Fluoro-4-methoxybenzyl)piperidin-3-yl)methanol
  • (1-(3-Iodo-4-methoxybenzyl)piperidin-3-yl)methanol

Uniqueness

(1-(3-Bromo-4-methoxybenzyl)piperidin-3-yl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-[(3-bromo-4-methoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-18-14-5-4-11(7-13(14)15)8-16-6-2-3-12(9-16)10-17/h4-5,7,12,17H,2-3,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBUBVXYJKVCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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